[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of [2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone involves a multi-dimensional, iterative parallel synthesis approach. This method allows for the identification of highly selective mGlu3 NAMs with submicromolar potency and good CNS penetration . The synthetic route typically includes the incorporation of deuterium atoms to address metabolic soft spots, which subsequently lowers both in vitro and in vivo clearance by over 50%
Chemical Reactions Analysis
[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its pharmacokinetic properties.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated analogs.
Scientific Research Applications
[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The compound exerts its effects by selectively inhibiting the mGlu3 receptor, which is involved in glial-neuronal communication . By acting as a negative allosteric modulator, it reduces the receptor’s activity, thereby influencing various CNS functions. The molecular targets include the mGlu3 receptor, and the pathways involved are primarily related to neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
Similar compounds to [2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone include other mGlu3 NAMs and selective ligands for different metabotropic glutamate receptors. Some of these compounds are:
®-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone: Another selective mGlu3 NAM with similar properties.
2-fluoro-4-methylphenol: A related compound with different functional groups and applications.
4-fluoro-2-methylphenol:
The uniqueness of this compound lies in its high selectivity and potency as an mGlu3 NAM, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20FNO3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3 |
InChI Key |
QBCRLDPMQHPGIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F |
Origin of Product |
United States |
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